(1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The molecular formula of “(1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” is C8H16FNO and its molecular weight is 161.22 .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Crystal Structure Analysis : Studies on biologically active derivatives of 1,2,4-triazoles, including compounds with piperidine motifs, have been conducted to understand their intermolecular interactions and structural properties. These compounds exhibit a range of intermolecular interactions that are crucial for their molecular packing and potential biological activities (Shukla et al., 2017).
Catalyst- and Solvent-Free Synthesis : Research on the catalyst- and solvent-free synthesis of fluoro-containing triazole derivatives highlights efficient methods for creating compounds with potential pharmaceutical applications. These studies focus on the structural and theoretical analysis of the compounds, providing a foundation for their further exploration in various scientific applications (Moreno-Fuquen et al., 2019).
Biological Activity and Application Potential
Anticancer Activity : The design and synthesis of aziridine-1,2,3-triazole hybrid derivatives have been explored for their anticancer activity. This line of research demonstrates the potential therapeutic applications of triazole derivatives in treating cancer, showcasing the importance of structural modifications to enhance biological activity (Dong & Wu, 2018).
Corrosion Inhibition : Triazole derivatives have also been investigated as corrosion inhibitors for mild steel in acidic media. These studies show the application of such compounds beyond biological activities, highlighting their versatility and potential in materials science (Ma et al., 2017).
Future Directions
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances .
Mechanism of Action
Target of action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used in drug design due to their ability to interact with a variety of biological targets.
Mode of action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives have been designed as inhibitors for specific enzymes .
Properties
IUPAC Name |
[1-[[1-(2-fluoroethyl)piperidin-3-yl]methyl]triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN4O/c12-3-5-15-4-1-2-10(6-15)7-16-8-11(9-17)13-14-16/h8,10,17H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQELXTXZUDTTJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCF)CN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.